Dicobalt orthosilicate

Description

Properties

IUPAC Name |

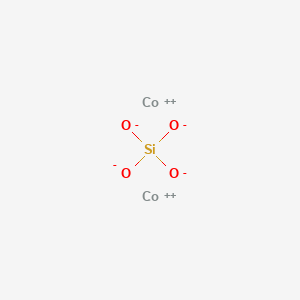

cobalt(2+);silicate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Co.O4Si/c;;1-5(2,3)4/q2*+2;-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOCQBQYDGSULFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Si]([O-])([O-])[O-].[Co+2].[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Co2SiO4, Co2O4Si | |

| Record name | cobalt(II) orthosilicate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50928669 | |

| Record name | Dicobalt(2+) orthosilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50928669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12643-13-9, 13455-33-9 | |

| Record name | Silicic acid, colbalt salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012643139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dicobalt orthosilicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013455339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dicobalt(2+) orthosilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50928669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dicobalt orthosilicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.308 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Fabrication Methodologies of Dicobalt Orthosilicate

Solid-State Reaction Approaches for Dicobalt Orthosilicate (B98303)

Solid-state reactions are a conventional and widely used method for the synthesis of ceramic materials like dicobalt orthosilicate. These methods involve the direct reaction of solid precursors at elevated temperatures.

High-Temperature Sintering Techniques

High-temperature sintering is a traditional and straightforward method for producing this compound. ontosight.ai This technique involves the intimate mixing of precursor powders, typically an oxide of cobalt and a source of silica (B1680970), followed by heating at high temperatures to induce a chemical reaction and densification. ontosight.aismolecule.com The synthesis of this compound can be achieved through solid-state reactions between cobalt oxide and silicon dioxide at these elevated temperatures. ontosight.ai

One common approach involves heating a mixture of Co₃O₄ and SiO₂ at temperatures as high as 1350°C. nih.gov Another variation of this method involves the sintering of an amorphous precipitate, which is formed by mixing solutions of sodium metasilicate (B1246114) and cobalt nitrate (B79036), at a temperature of 1200°C. nih.govjst.go.jp The high temperatures are necessary to overcome the kinetic barriers of solid-state diffusion and facilitate the formation of the desired crystalline phase. The resulting product from these high-temperature processes is typically in the form of micron-sized particles with a relatively broad particle size distribution.

| Precursors | Sintering Temperature (°C) | Duration (h) | Reference |

| Cobalt Nitrate, Sodium Metasilicate | 1200 | 3 | jst.go.jp |

| Co₃O₄, SiO₂ | 1350 | Not Specified | nih.gov |

Precursor-Based Solid-State Synthesis

To achieve better homogeneity and potentially lower reaction temperatures, precursor-based solid-state synthesis methods are employed. These methods utilize precursors that are more reactive than simple oxides, such as metal-organic compounds or co-precipitated materials.

One example is the solid-state reaction of cobalt acetate (B1210297) and tetraethyl orthosilicate (TEOS), followed by calcination at temperatures ranging from 500 to 700°C. nih.govresearchgate.netresearchgate.net This approach allows for a more intimate mixing of the cobalt and silicon components at a molecular level, which can facilitate the formation of this compound at lower temperatures compared to traditional high-temperature sintering. The use of these precursors can lead to the formation of Co-olivine nanoparticles. nih.govresearchgate.netresearchgate.net

| Cobalt Precursor | Silicon Precursor | Calcination Temperature (°C) | Reference |

| Cobalt Acetate | Tetraethyl Orthosilicate (TEOS) | 500-700 | nih.govresearchgate.net |

Wet Chemical Synthesis Routes for this compound Nanostructures

Wet chemical synthesis routes offer greater control over particle size, morphology, and homogeneity at lower reaction temperatures compared to solid-state methods. These techniques are particularly suitable for the fabrication of nanostructured this compound.

Sonochemical Synthesis Protocols

Sonochemical synthesis utilizes the energy of ultrasonic cavitation to drive chemical reactions. This method can produce nanostructured materials with unique properties. For the synthesis of this compound nanostructures, a typical procedure involves dissolving a cobalt precursor, such as cobalt(II) acetate, in a solvent like water. researchgate.net A silicon precursor, like tetraethyl orthosilicate (TEOS), is dissolved in a separate solvent such as ethanol. researchgate.net The two solutions are then mixed, and the resulting mixture is subjected to ultrasonic irradiation. researchgate.net The intense local heating and pressure generated by the collapse of cavitation bubbles facilitate the reaction and formation of nanostructures. researchgate.net The resulting product is often calcined at elevated temperatures, for instance at 900°C for five hours, to obtain the final crystalline this compound nanostructures. researchgate.net This method has been shown to produce nanostructures with average sizes in the range of 25 to 27 nm. researchgate.net

| Cobalt Precursor | Silicon Precursor | Solvent | Calcination Temperature (°C) | Resulting Particle Size (nm) | Reference |

| Cobalt(II) Acetate | Tetraethyl Orthosilicate (TEOS) | Water, Ethanol | 900 | 25-27 | researchgate.net |

Sol-Gel Derived Synthesis Strategies

The sol-gel method is a versatile wet-chemical technique for synthesizing a wide range of materials, including this compound. smolecule.comnih.gov This process involves the hydrolysis and condensation of molecular precursors, typically metal alkoxides, to form a "sol" (a colloidal suspension of solid particles in a liquid) which then evolves into a "gel" (a solid three-dimensional network). ntnu.no Subsequent drying and heat treatment of the gel yield the desired material.

For the synthesis of this compound, precursors such as tetraethyl orthosilicate (TEOS) and a cobalt salt like cobalt nitrate or cobalt(II) acetate are commonly used. nih.govresearchgate.netresearchgate.net The hydrolysis of TEOS is often catalyzed by an acid or a base. The process allows for excellent mixing of the components at the molecular level, leading to high purity and homogeneity in the final product. The properties of the resulting this compound, such as its crystalline phase and particle size, are highly dependent on the gel composition and the calcination temperature. ntnu.no For instance, the formation of Co₂SiO₄ crystallites has been observed upon annealing at 850°C. ntnu.no In some cases, calcination at temperatures between 500°C and 700°C is sufficient to obtain the desired product. nih.govresearchgate.net A sol-gel method using silicic acid in the presence of NaCl and KCl mineralizers has been reported to yield highly pure olivine (B12688019) phase Co₂SiO₄ after firing at 1200°C for 3 hours. ias.ac.in

The sol-gel method can be modified to produce nanocomposites where this compound is embedded within a matrix material, such as silica (SiO₂). researchgate.net One such modified method involves the use of diols, like ethylene (B1197577) glycol, 1,2-propanediol, and 1,3-propanediol, in a sol-gel process with tetraethylorthosilicate and cobalt nitrate. researchgate.net During the heating of the gel, a redox reaction occurs between nitrate ions and the diol, leading to the formation of carboxylate anions. These anions then form coordination compounds with Co(II) ions, which are embedded in the silica matrix. Upon thermal decomposition, these coordination compounds form cobalt oxides within the pores of the silica matrix, which then react with the silica at relatively low temperatures (around 700°C) to form Co₂SiO₄ nanoparticles dispersed within the silica matrix. researchgate.net

Another application of modified sol-gel techniques is the fabrication of this compound-graphitic carbon nitride (Co₂SiO₄/g-C₃N₄) nanocomposites. researchgate.net In this process, this compound is first synthesized, often via a sonochemical route, and then combined with graphitic carbon nitride through an ultrasonic-assisted co-precipitation method. researchgate.net

Utilization of Orthosilicate Precursors (e.g., Tetraethyl Orthosilicate)

A prevalent and effective route for the synthesis of this compound involves the use of orthosilicate precursors, with tetraethyl orthosilicate (TEOS) being a prime example. chemicalbook.com TEOS is valued in sol-gel processes and other chemical syntheses for its role as a silicon source, reacting to form silica networks under controlled conditions. chemicalbook.comresearchgate.net

In a typical sol-gel synthesis, TEOS and a cobalt salt, such as cobalt nitrate or cobalt acetate, are used as the primary reactants. researchgate.net For instance, Co-olivine nanoparticles have been successfully synthesized through the solid-state reaction of cobalt acetate and tetraethyl orthosilicate, followed by a calcination step at temperatures between 500-700°C. researchgate.net Another approach involves a sol-gel method where tetraethylorthosilicate, cobalt nitrate, and organic diols are used to create a Co₂SiO₄/SiO₂ nanocomposite after calcination at 700°C. researchgate.net The process generally involves the hydrolysis and condensation of TEOS in the presence of cobalt ions, often facilitated by a catalyst and a solvent.

Recent research has also demonstrated the synthesis of this compound (Co₂SiO₄) nanostructures using a sonochemical route, which employs ultrasound technology. researchgate.net This method utilizes cobalt acetate tetrahydrate and tetraethyl orthosilicate as the main chemical substances. researchgate.net The cavitation effect from ultrasonic waves creates localized high pressures and temperatures, which drive the chemical reaction to form the desired nanostructures. researchgate.net

The key parameters influencing the final product in TEOS-based syntheses are the reaction temperature, pH, catalyst, and the ratio of cobalt to silicon precursor. These variables allow for the fine-tuning of the particle size, morphology, and purity of the resulting this compound.

| Precursor/Reagent | Formula | Role in Synthesis |

| Tetraethyl Orthosilicate (TEOS) | Si(OC₂H₅)₄ | Silicon source |

| Cobalt(II) Acetate Tetrahydrate | Co(CH₃CO₂)₂·4H₂O | Cobalt source |

| Cobalt(II) Nitrate | Co(NO₃)₂ | Cobalt source |

Co-precipitation Techniques for Nanocomposite Fabrication

Co-precipitation is a versatile and cost-effective method for fabricating nanocomposites containing this compound. This technique involves the simultaneous precipitation of the components of the composite from a solution, leading to a highly dispersed and intimately mixed final product.

A notable application of this method is the fabrication of this compound/graphitic carbon nitride (Co₂SiO₄/g-C₃N₄) nanocomposites. researchgate.netkab.ac.ug The process begins with the independent synthesis of this compound (CSO) nanoparticles, for example, through a sonochemical route. researchgate.net Subsequently, these nanoparticles are combined with graphitic carbon nitride in a solution, and the nanocomposite is formed via ultrasonic-assisted co-precipitation. researchgate.netkab.ac.ug By varying the mass ratios of the constituent materials, the properties of the resulting nanocomposite can be tailored. researchgate.net

In a study, Co₂SiO₄/g-C₃N₄ nanocomposites were prepared with different weight ratios to optimize their performance as a photocatalyst. researchgate.net The results indicated that a specific weight ratio of Co₂SiO₄ to g-C₃N₄ (0.1:1) yielded the most efficient photocatalyst for the degradation of organic dyes under visible light. researchgate.net The effectiveness of the co-precipitation method lies in its ability to create a large interfacial area between the this compound and the supporting material, which is crucial for applications like catalysis. researchgate.net

| Nanocomposite | Synthesis Method | Key Finding | Reference |

| Co₂SiO₄/g-C₃N₄ | Ultrasonic-assisted co-precipitation | A weight ratio of 0.1:1 demonstrated the highest photocatalytic efficiency. | researchgate.net |

Advanced Fabrication Techniques for this compound Thin Films and Nanostructures

Beyond powder and nanocomposite synthesis, advanced fabrication techniques have been developed to create high-precision this compound structures like thin films and nanodeposits. These methods offer site-specific deposition and control over nanoscale architecture.

Focused Electron Beam Induced Deposition (FEBID)

Focused Electron Beam Induced Deposition (FEBID) is a direct-write, high-resolution nanofabrication technique capable of creating complex, three-dimensional structures. diva-portal.orgarxiv.orgbeilstein-journals.org The process involves the local decomposition of precursor gas molecules, which are adsorbed on a substrate, by a finely focused electron beam. diva-portal.orgbeilstein-journals.orgresearchgate.net

For the fabrication of materials containing cobalt and silicon, specific organometallic precursors are required. Dicobalt octacarbonyl, Co₂(CO)₈, is a commonly used precursor for depositing cobalt. diva-portal.orgdiva-portal.org For the silicon component, tetraethyl orthosilicate (TEOS) can be utilized as the precursor gas. diva-portal.orgdiva-portal.org In principle, by introducing both a cobalt-containing precursor and a silicon-containing precursor into the vacuum chamber of a scanning electron microscope, the electron beam can induce their decomposition to form a this compound deposit.

The composition of the deposited material is highly dependent on the deposition parameters, including the electron beam energy, beam current, precursor gas flux, and substrate temperature. diva-portal.org Research on thermally assisted FEBID has shown that elevating the substrate temperature can significantly improve the purity of the deposits by facilitating the desorption of unwanted organic ligands from the precursor molecules. diva-portal.org For instance, studies on Co₂(CO)₈ have identified a transition region where seeded growth occurs at elevated temperatures, leading to increased growth rates. diva-portal.org While the direct FEBID of pure, stoichiometric this compound is a complex challenge requiring precise control over multiple precursors, the technique offers unparalleled potential for prototyping nanoscale electronic and magnetic devices. beilstein-journals.org

| Precursor | Formula | Target Element | Application in FEBID |

| Dicobalt Octacarbonyl | Co₂(CO)₈ | Cobalt | Used to deposit cobalt-containing nanostructures. diva-portal.orgdiva-portal.org |

| Tetraethyl Orthosilicate (TEOS) | Si(OC₂H₅)₄ | Silicon | Used for the deposition of silicon oxide. diva-portal.org |

Hydrothermal and Polyol Processes

Hydrothermal and polyol processes are wet-chemical methods used to synthesize crystalline nanostructures.

The hydrothermal method utilizes high-temperature and high-pressure water as a reaction medium to facilitate the crystallization of materials that are insoluble at lower temperatures. smolecule.com This technique has been successfully applied to synthesize this compound. One approach involves the hydrothermal reaction of cobalt chloride hexahydrate (CoCl₂·6H₂O) and sodium silicate (B1173343) nonahydrate (Na₂SiO₃·9H₂O), followed by calcination of the resulting precursor to form Co₂SiO₄. researchgate.net The high pressure and temperature in the autoclave promote the dissolution and recrystallization of reactants, leading to well-defined crystalline structures.

The polyol process is a versatile soft chemical method for preparing a wide array of nanoparticles. rsc.org In this process, a polyol (a liquid alcohol containing multiple hydroxyl groups, such as ethylene glycol) acts as both the solvent and the reducing agent. rsc.orgacs.org Recently, a hyperbranched polyol process has been developed for the synthesis of cobalt-containing nanocomposites. semanticscholar.orgnih.gov In this one-pot method, a hyperbranched polyester (B1180765) polyol in a molten state can serve as both the reducing agent for the cobalt precursor (e.g., CoCl₂) and as a stabilizing matrix for the resulting cobalt nanoparticles. semanticscholar.orgnih.gov The process of OH group oxidation in the polyol begins at around 90°C, initiating the reduction of the metal ions. semanticscholar.orgnih.gov While this has been demonstrated for cobalt nanoparticles, adapting the process to incorporate a silicon source could pave the way for a low-cost, eco-friendly synthesis of this compound nanostructures.

| Method | Description | Reactants Example | Outcome |

| Hydrothermal Synthesis | Uses high-temperature, high-pressure water to induce crystallization. smolecule.com | CoCl₂·6H₂O and Na₂SiO₃·9H₂O | Crystalline Co₂SiO₄ after calcination. researchgate.net |

| Polyol Process | Uses a polyol as a solvent and reducing agent. rsc.org | Cobalt salt and a hyperbranched polyol | Cobalt nanoparticles stabilized in a polymer matrix. semanticscholar.orgnih.gov |

Advanced Characterization Techniques for Dicobalt Orthosilicate

Structural Characterization

The arrangement of atoms within dicobalt orthosilicate (B98303) is fundamental to its behavior. Structural characterization techniques provide detailed insights into its crystalline nature and have been pivotal in identifying its various polymorphs.

X-ray Diffraction (XRD) Analysis

X-ray diffraction (XRD) is a primary and indispensable tool for the structural analysis of crystalline materials like dicobalt orthosilicate. By bombarding the material with X-rays and analyzing the diffraction pattern, researchers can determine the crystal structure, phase purity, and crystallite size. mdpi.com The compound is known to crystallize in an olivine (B12688019) structure. ontosight.ai

Studies have established that this compound typically possesses an orthorhombic crystal structure at room temperature. researchgate.net It can be synthesized through various methods, including solid-state reactions at high temperatures, sol-gel processes, and hydrothermal synthesis. researchgate.netsmolecule.com

Powder X-ray Diffraction

Powder X-ray diffraction (PXRD) is a widely used method for the characterization of polycrystalline materials. In this technique, a powdered sample is exposed to an X-ray beam, and the resulting diffraction pattern provides a fingerprint of the crystalline phases present.

PXRD has been instrumental in confirming the orthorhombic crystal structure of this compound. researchgate.net The analysis involves comparing the experimental diffraction peaks with standard patterns from databases like the Powder Diffraction File (PDF) provided by the International Centre for Diffraction Data (ICDD). koreascience.kr For instance, the diffraction pattern of synthesized this compound can be matched with standard JCPDS cards to confirm its phase purity. researchgate.net

The crystallite size of this compound nanoparticles can also be estimated from the broadening of the diffraction peaks using the Scherrer equation. researchgate.net Research has shown that the crystallite size can range from 29 to 56 nm depending on the synthesis conditions. researchgate.net

Table 1: Crystal System and Space Group of this compound Polymorphs

| Polymorph | Crystal System | Space Group | Reference |

|---|---|---|---|

| α-Co₂SiO₄ | Orthorhombic | Pnma | materialsproject.org |

| β-Co₂SiO₄ | Orthorhombic | Imma | materialsproject.org |

In-situ X-ray Diffraction Studies

In-situ X-ray diffraction allows for the real-time monitoring of structural changes in a material under varying conditions, such as temperature or pressure. mdpi.comnih.gov This technique is particularly valuable for studying phase transitions, reaction kinetics, and the behavior of materials under operational conditions. mdpi.com

For example, in-situ XRD can be employed to observe the formation of this compound during solid-state synthesis by tracking the evolution of diffraction peaks as the reactants are heated. It can also be used to study the stability of its different polymorphic forms at high temperatures and pressures. ucl.ac.uk The technique has been used to investigate the reduction of cobalt oxides, which are precursors in some synthesis routes for cobalt-based materials, revealing the transformation sequence from Co₃O₄ to CoO and finally to metallic cobalt. mdpi.com

Single Crystal X-ray Diffraction

Single crystal X-ray diffraction provides the most precise and detailed information about the atomic arrangement within a crystal. rsc.orgceitec.cz This technique involves irradiating a single, well-ordered crystal with X-rays and analyzing the resulting diffraction pattern to determine the exact positions of atoms in the unit cell. rsc.org

Table 2: Lattice Parameters of Orthorhombic this compound (α-Co₂SiO₄)

| Lattice Parameter | Value (Å) | Reference |

|---|---|---|

| a | 4.828 | materialsproject.org |

| b | 6.064 | materialsproject.org |

| c | 10.396 | materialsproject.org |

Electron Microscopy Techniques

Electron microscopy techniques utilize a beam of electrons to generate high-resolution images of a material's surface and internal structure, providing valuable information about its morphology and elemental composition.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface morphology and topography of materials at the micro- and nanoscale. researchgate.net In SEM, a focused beam of electrons is scanned across the surface of a sample, and the resulting signals are used to create an image.

SEM analysis of this compound reveals details about its particle shape, size distribution, and the degree of agglomeration. researchgate.net For instance, SEM images have been used to confirm the spherical morphology of nanoparticles and to observe the formation of nanobelts in composites. researchgate.netacs.org When coupled with Energy-Dispersive X-ray Spectroscopy (EDS or EDXS), SEM can also provide elemental mapping of the sample, confirming the homogeneous distribution of cobalt, silicon, and oxygen. researchgate.net This combined analysis is critical for verifying the composition and purity of the synthesized this compound. researchgate.net

Spectroscopic Characterization

Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique to identify the functional groups and molecular structure of this compound by measuring the absorption of infrared radiation. eag.comsurfacesciencewestern.com The resulting spectrum provides a molecular "fingerprint" of the sample. gasmet.com

In the analysis of this compound, FTIR spectra typically exhibit characteristic absorption bands that correspond to the vibrations of the Si-O and Co-O bonds within the silicate (B1173343) structure. For pure Co₂SiO₄, a significant absorption band is observed around 578 cm⁻¹, which is attributed to the metal-oxygen bonds. researchgate.net Another notable peak often appears around 804 cm⁻¹. researchgate.net When Co₂SiO₄ is part of a composite material, the FTIR spectrum will show a combination of the peaks from all components, and any shifts in peak positions can indicate interactions between the different phases. researchgate.net

| FTIR Peak (cm⁻¹) (Approximate) | Assignment | Reference |

| 578 | Metal-Oxygen Bonds (Co-O) | researchgate.net |

| 804 | Si-O related vibrations | researchgate.net |

This table summarizes the key vibrational bands observed for this compound in FTIR analysis.

Raman spectroscopy is a complementary vibrational spectroscopy technique that provides information about the molecular vibrations and crystal structure of materials. tandfonline.com It is particularly sensitive to the framework vibrations of metal oxides and silicates.

In the context of this compound and related materials, Raman spectroscopy can be used to identify the characteristic vibrational modes of the Co-O and Si-O bonds. For instance, studies on related cobalt-containing materials have utilized Raman spectroscopy to characterize the material's structure. researchgate.net While specific Raman data for pure this compound is not extensively detailed in the provided context, the technique is a standard method for characterizing the structural integrity and phase of such inorganic compounds. researchgate.net

Electronic spectroscopy, particularly in the form of UV-Visible Diffuse Reflectance Spectroscopy, is employed to investigate the electronic structure and optical properties of this compound. This technique measures the reflection of ultraviolet and visible light from the sample to determine its bandgap energy.

The bandgap of a material is a crucial parameter that influences its electronic and photocatalytic activity. For this compound, the bandgap has been measured using a UV-visible spectrophotometer. researchgate.net Studies on dicobalt complexes have also utilized X-ray absorption and emission spectroscopy to probe the electronic structure and bonding properties, providing insights into the Co-Co and Co-ligand interactions. chemrxiv.org While detailed electronic spectra for pure this compound are not provided in the search results, the technique is fundamental in characterizing its potential for applications in areas like photocatalysis. researchgate.net

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the optical properties of this compound, which are primarily governed by the electronic transitions of the cobalt ions within the crystal lattice. The compound is known for its distinct blue color, a direct result of these transitions. smolecule.com

UV-Vis analysis is instrumental in characterizing this compound nanocomposites and evaluating their performance as photocatalysts. researchgate.net For instance, the progress of photocatalytic degradation of organic dyes like methylene (B1212753) blue can be monitored by observing changes in the UV-Vis absorption spectrum over time. researchgate.net In studies involving related dicobalt complexes, UV-Vis spectroscopy has been used to identify specific species in solution, such as the dicobalt-μ-oxo polyoxometalate compound, which is an active species in oxidation reactions. science.gov The technique helps in confirming the optical characteristics and assessing the photocatalytic efficiency of materials containing this compound. researchgate.net

Diffuse Reflectance Spectroscopy (DRS)

Diffuse Reflectance Spectroscopy (DRS) is a powerful tool for analyzing powdered or opaque solid samples like this compound, providing information analogous to that obtained from UV-Vis transmission spectroscopy for solutions. It is particularly valuable for determining the optical bandgap of semiconductor materials. researchgate.netresearchgate.net

The DRS technique measures the light that has been scattered by the sample and is widely applied to silicate materials to measure their bandgap energy. researchgate.net For example, in a study on nickel orthosilicate (Ni₂SiO₄) nanostructures, a related material, DRS was used to determine an optical bandgap of 3.25 eV. researchgate.net For this compound, especially when used in photocatalysis, DRS is essential for determining its bandgap, which dictates the wavelength of light it can absorb to generate electron-hole pairs for driving chemical reactions. The technique has proven effective in characterizing carious tissues by showing changes in light reflection at different wavelengths, highlighting its sensitivity to mineral and water content. nih.gov

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS provides crucial information about the oxidation states of cobalt, silicon, and oxygen on the material's surface.

This technique has been employed in the ex-situ analysis of cobalt orthosilicate when used as an electrode material in lithium-ion batteries, helping to understand the chemical changes occurring during cycling. rsc.org It was also used to characterize amorphous Co₂SiO₄ nanobelt composites. acs.org In related material studies, XPS has confirmed the stoichiometry and purity of thin films. researchgate.net The binding energies of the core-level electrons are specific to the element and its chemical environment, allowing for detailed surface characterization.

Table 1: Typical Binding Energies for Elements in this compound Determined by XPS

| Element | Orbital | Binding Energy (eV) Range | Inferred Chemical State |

| Cobalt | Co 2p₃/₂ | ~780 - 782 | Co²⁺ |

| Cobalt | Co 2p₁/₂ | ~796 - 798 | Co²⁺ |

| Silicon | Si 2p | ~102 - 103 | Si⁴⁺ in Silicate (SiO₄) |

| Oxygen | O 1s | ~531 - 532 | O²⁻ in Silicate (SiO₄) |

Note: The exact binding energies can vary slightly depending on the specific crystal structure, surface contamination, and instrument calibration.

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for investigating the local geometric and/or electronic structure of matter. researchgate.net It is particularly useful for amorphous materials and for probing the environment of a specific atomic species in a complex material. chemrxiv.orgchemrxiv.orgchemrxiv.org XAS data can be divided into two main regions: the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS). The Materials Project provides calculated XAS spectra for the orthorhombic phase of Co₂SiO₄. materialsproject.org

The EXAFS region of the spectrum provides information about the local atomic structure around the absorbing atom. paolofornasini.com By analyzing the oscillations in the absorption coefficient well above the absorption edge, one can determine the types of neighboring atoms, their distance from the absorbing atom, and their coordination number. youtube.com

In the context of dicobalt compounds, EXAFS is used to extract the metal-metal distance. chemrxiv.org Studies on supported cobalt catalysts have used EXAFS to determine the coordination environment. For example, in a study of an active-carbon-supported cobalt–porphyrin catalyst, EXAFS analysis revealed the coordination shells, interatomic distances, and coordination numbers for Co-N and Co-C pairs, confirming a structure similar to the unsupported molecule. rsc.org For this compound, EXAFS would be critical for determining the precise Co-O and Co-Si bond lengths and the coordination numbers of the cobalt atoms.

Table 2: Illustrative EXAFS Data for a Cobalt-Containing Catalyst

| Absorber-Backscatterer Pair | Coordination Shell | Interatomic Distance (R) (Å) | Coordination Number (CN) |

| Co-N | 1 | 1.95 ± 0.03 | 4 |

| Co-C | 2 | 3.08 ± 0.03 | 8 |

Source: Adapted from findings on cobalt-porphyrin catalysts, illustrating the type of data obtained from EXAFS analysis. rsc.org

The XANES region, also known as Near Edge X-ray Absorption Fine Structure (NEXAFS), comprises the features at and near the absorption edge. paolofornasini.comdiamond.ac.uk This region is highly sensitive to the oxidation state and coordination chemistry (e.g., tetrahedral vs. octahedral coordination) of the absorbing atom. chemrxiv.orgescholarship.org

For this compound, Co K-edge XANES spectra can precisely determine the valence state of the cobalt ions (expected to be +2) and provide details about their local coordination geometry. Analysis of the pre-edge features in XANES spectra can reveal information about the d-orbital occupancy. chemrxiv.org In studies of the reduction of cobalt precursors, in-situ XANES has been used to track the conversion to metallic cobalt. acs.org The technique can also probe the unoccupied electronic states through dipole-allowed transitions, providing insight into the hybridization of cobalt 3d states with oxygen 2p states. mdpi.com

Near-Infrared (NIR) and Mid-Infrared (Mid-IR) Spectroscopies

Infrared spectroscopies are vibrational techniques that provide information about the chemical bonds and functional groups within a material.

Mid-Infrared (Mid-IR) Spectroscopy (typically 4000-400 cm⁻¹) probes the fundamental vibrational modes of molecules. libretexts.org For this compound, Mid-IR spectroscopy is primarily used to identify the characteristic vibrations of the orthosilicate (SiO₄) tetrahedra. The spectra would show strong absorption bands corresponding to the Si-O stretching and O-Si-O bending modes. This technique is sensitive to the structure of silicate glasses and can provide information on both short- and medium-range order. researchgate.net

Near-Infrared (NIR) Spectroscopy (typically 12500-4000 cm⁻¹ or 800-2500 nm) investigates the overtones and combination bands of the fundamental vibrations observed in the Mid-IR region. yukiozaki.com While often used for quantitative analysis of organic materials and minerals, mdpi.com in the context of transition metal compounds like this compound, NIR spectroscopy can also be used to observe electronic d-d transitions. nih.gov A study on a related dicobalt compound revealed d-d transition bands in the NIR region between 500 and 2250 nm. science.gov These transitions are typically weak but can provide valuable information about the electronic structure and ligand field environment of the Co²⁺ ions in the silicate matrix.

Magnetic Resonance Spectroscopy

Magnetic resonance spectroscopy techniques are indispensable for probing the local electronic and magnetic environments of the cobalt centers in this compound. Given that Co(II) is a paramagnetic ion, these methods provide detailed insights into its oxidation state, coordination geometry, and magnetic interactions.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying materials with unpaired electrons. springernature.comyoutube.com It directly probes the paramagnetic centers, such as the high-spin Co(II) ions in this compound. springernature.com The fundamental concept of EPR is analogous to Nuclear Magnetic Resonance (NMR), but it excites electron spins rather than the spins of atomic nuclei. researchgate.net

In the presence of an external magnetic field, the degenerate spin states of the unpaired electrons in the Co(II) ions split into different energy levels. EPR spectroscopy measures the absorption of microwave radiation that induces transitions between these levels. The resulting spectrum provides critical information about the electronic structure of the cobalt ions. springernature.comyoutube.com

Key parameters derived from an EPR spectrum include the g-factor and the hyperfine splitting constant (A). youtube.com The g-factor is a tensor quantity that reflects the local electronic environment and can indicate the degree of orbital contribution to the magnetic moment. For high-spin Co(II) in a low-symmetry environment, as often found in enzyme active sites or complex inorganic solids, the EPR spectra can be rich in information. marquette.edu The hyperfine structure, which arises from the interaction of the electron spin with the nuclear spin of the ⁵⁹Co isotope (I = 7/2), provides details about the delocalization of the unpaired electron onto the cobalt nucleus and can help infer structural characteristics. marquette.eduutexas.edu

| EPR Parameter | Significance for this compound | Typical Information Gained |

|---|---|---|

| g-factor | Indicates the electronic environment of the Co(II) ions. | Coordination geometry, oxidation state confirmation. |

| Hyperfine Coupling Constant (A) | Measures the interaction between the electron spin and the 59Co nuclear spin. | Nature of the metal-ligand bonds, electron density at the nucleus. |

| Signal Linewidth | Reflects spin relaxation processes and structural homogeneity. | Information on spin-spin interactions and local structural distortions. |

Magnetic Circular Dichroism (MCD) Spectroscopy

Magnetic Circular Dichroism (MCD) is the differential absorption of left and right circularly polarized light by a sample in a magnetic field oriented parallel to the light path. wikipedia.org This technique is particularly well-suited for studying paramagnetic systems like this compound because their near-degenerate magnetic sublevels can give rise to strong MCD signals. wikipedia.orgrsc.org MCD is often used to detect electronic transitions that are weak or overlapping in conventional absorption spectra and to gain insight into the symmetry of electronic levels. wikipedia.orgrsc.org

Studies on model dicobalt(II) complexes with mixed coordination environments (e.g., five- and six-coordinate) provide a strong basis for interpreting the MCD spectra of this compound. nih.govnih.gov In these systems, distinct d-d transitions associated with each type of cobalt coordination can be resolved. For instance, low-temperature MCD spectra of a model complex revealed specific bands for the 6-coordinate Co(II) and a separate set of bands for the 5-coordinate Co(II). nih.govnih.gov Analysis of variable-temperature, variable-field (VTVH) MCD data can also determine the nature of the magnetic coupling (ferromagnetic or antiferromagnetic) between the two cobalt centers. nih.gov

| Co(II) Coordination | Observed Transition Bands (nm) |

|---|---|

| 6-Coordinate | 490, 504, 934 |

| 5-Coordinate | 471, 522, 572, 594, 638 |

Surface Area and Porosity Analysis (e.g., BET)

The surface properties of this compound, such as its specific surface area and porosity, are critical for applications in areas like catalysis and adsorption. warwick.ac.uk The Brunauer-Emmett-Teller (BET) method is a widely used gas adsorption technique to determine these characteristics. warwick.ac.ukc2cat.eu

The analysis involves degassing the sample under vacuum and heat to remove contaminants, followed by the introduction of an inert gas, typically nitrogen, at cryogenic temperatures. warwick.ac.uk The amount of gas adsorbed onto the material's surface is measured at various pressures, generating an adsorption-desorption isotherm. From this isotherm, the specific surface area is calculated using the BET equation. warwick.ac.ukcanadacarbon.com Further analysis of the isotherm, particularly at higher relative pressures, can provide information about the pore volume and pore size distribution within the material. warwick.ac.uk

While specific BET data for this compound is not widely published, studies on related materials, such as cobalt-impregnated zeolites (aluminosilicates), show that the introduction of cobalt species can significantly alter the textural properties of the parent silicate framework. researchgate.net The incorporation of cobalt can lead to a decrease in the BET surface area and pore volume, potentially due to the blocking of pores or channels by cobalt oxide or silicate species. researchgate.net

| Material | BET Surface Area (m²/g) | Micropore Volume (cm³/g) | Total Pore Volume (cm³/g) |

|---|---|---|---|

| Parent H-ZSM-5 Zeolite | 450 | 0.18 | - |

| Co-ZSM-5 (from Co-acetate) | 358 | 0.15 | 0.26 |

| Co-ZSM-5 (from Co-chloride) | 400 | 0.16 | 0.29 |

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure a material's physical or chemical properties as a function of temperature or time while it is subjected to a controlled temperature program. measurlabs.com For this compound, techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for understanding its thermal stability, decomposition behavior, and the processes involved in its synthesis. measurlabs.comjst.go.jp

TGA measures the change in mass of a sample as it is heated, providing quantitative information about processes like dehydration, decomposition, and oxidation. measurlabs.com For example, in the synthesis of this compound from a hydrated precursor, TGA can be used to identify the temperature ranges at which water molecules are lost and the final Co₂SiO₄ phase is formed. jst.go.jp

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as phase transitions, melting, crystallization, and chemical reactions. measurlabs.com This information is vital for establishing the appropriate calcination temperatures required to synthesize crystalline this compound from its precursors. jst.go.jp

| Temperature Range (°C) | Mass Loss (%) | Associated Process |

|---|---|---|

| 25 - 200 | ~5-10% | Loss of physisorbed and loosely bound water. |

| 200 - 500 | ~10-15% | Loss of chemically bound water (dehydroxylation) from the precursor. |

| > 500 | Stable | Formation of the stable, anhydrous Co₂SiO₄ phase. |

Crystallographic and Structural Investigations of Dicobalt Orthosilicate

Olivine (B12688019) Structure and Orthorhombic Symmetry

Dicobalt orthosilicate (B98303) crystallizes in the olivine structure, a common arrangement for orthosilicate minerals with the general formula M₂SiO₄, where M is a divalent metal cation. carnegiescience.edumdpi.com This structure is characterized by isolated silica (B1680970) tetrahedra (SiO₄) linked by metal cations. wikipedia.org The crystal system of dicobalt orthosilicate is orthorhombic, belonging to the space group Pnma (No. 62). researchgate.netrwth-aachen.de This orthorhombic symmetry is a defining feature of the olivine group minerals. carnegiescience.eduresearchgate.net The structure can be visualized as a somewhat distorted hexagonal close-packed array of oxygen atoms, with cobalt and silicon ions occupying specific interstitial sites. carnegiescience.edu

The fundamental building blocks of the structure are isolated SiO₄ tetrahedra and CoO₆ octahedra. geoscienceworld.org Each oxygen atom in the silica tetrahedra is also bonded to three cobalt ions, creating a robust three-dimensional framework. wikipedia.orglightweight.ca

Crystal-Chemical Studies and Site Occupancy

Crystal-chemical studies of this compound focus on the distribution of cations within its crystal lattice and the nature of their coordination environments. The olivine structure possesses two distinct crystallographically non-equivalent sites for the metal cations, designated as M1 and M2. carnegiescience.eduresearchgate.net In Co₂SiO₄, both of these sites are occupied by cobalt ions. rwth-aachen.deresearchgate.net

In the olivine structure of this compound, the cobalt (Co²⁺) ions are found exclusively in octahedral coordination, surrounded by six oxygen atoms. researchgate.net The silicon (Si⁴⁺) ions, on the other hand, occupy the tetrahedral sites, each bonded to four oxygen atoms to form the SiO₄ tetrahedra. carnegiescience.edu

The two distinct octahedral sites for cobalt have different symmetries:

M1 site: This site has inversion symmetry (Cᵢ). carnegiescience.edu

M2 site: This site possesses mirror symmetry (m). carnegiescience.edu

This distinction in the local environment of the cobalt ions at the M1 and M2 sites can influence the material's magnetic and electronic properties. researchgate.net Refined site occupancy factors for both the silicon and cobalt sites in synthesized Co₂SiO₄ have been found to be very close to 1.0, indicating that these sites are fully occupied as expected for the stoichiometric compound. nih.gov

Lattice Parameters and Unit Cell Dimensions

The unit cell dimensions of this compound have been determined through X-ray and neutron diffraction studies. These parameters define the size and shape of the orthorhombic unit cell. The lattice parameters are temperature-dependent, showing expansion upon heating. researchgate.net

Below is a table of representative lattice parameters for Co₂SiO₄ obtained from Rietveld refinement of X-ray diffraction data. nih.gov

| Sample Condition | a (Å) | b (Å) | c (Å) | Unit Cell Volume (ų) |

|---|---|---|---|---|

| As-milled (180 min) | 4.759 | 10.231 | 5.971 | 290.48 |

| Annealed (1000 °C) | 4.757 | 10.223 | 5.967 | 289.87 |

Data sourced from Nguyen et al. (2017). nih.gov

Studies have shown that the lattice parameters exhibit an anomalous behavior at low temperatures, which is related to a magnetic phase transition occurring at approximately 50 K. rwth-aachen.deresearchgate.net

Influence of Synthesis Conditions on Crystallite Size and Morphology

The crystallite size and morphology of this compound are significantly influenced by the synthesis method and subsequent processing conditions. Various techniques have been employed to produce Co₂SiO₄, including solid-state reaction, sol-gel, hydrothermal, and mechanochemical methods. nih.govresearchgate.net

High-Temperature Methods: Traditional ceramic synthesis, which involves heating precursor mixtures to high temperatures (e.g., above 1200 °C), typically results in larger, aggregated particles with grain sizes exceeding one micrometer. nih.govresearchgate.net

Sol-Gel and Hydrothermal Methods: These techniques allow for synthesis at lower temperatures (e.g., 500–950 °C). nih.gov Calcination temperature in these methods plays a crucial role; for instance, in sol-gel synthesis, increasing the calcination temperature can lead to an increase in crystallite size. researchgate.net

Mechanochemical Synthesis (Ball Milling): High-energy ball milling is a facile, room-temperature method for producing nanocrystalline Co₂SiO₄. nih.gov The duration of milling is a key parameter; complete conversion to the olivine phase can be achieved after a specific milling time (e.g., 75 minutes). nih.gov The as-synthesized nanoparticles from this method have an average grain size that can be in the nanometer range (e.g., ~96 nm). nih.gov Subsequent heat treatment (annealing) of the milled product leads to an increase in the average crystallite size. For example, annealing a sample at 1000 °C can increase the average grain size from 96 nm to 250 nm. nih.gov

The ability to control crystallite size is important as nanocrystalline forms of Co₂SiO₄ have shown improved optical and electrochemical performance compared to their microcrystalline counterparts. nih.gov

Electronic Structure and Bonding in Dicobalt Orthosilicate

Band Structure and Density of States Calculations

While detailed band structure diagrams and density of states (DOS) plots for dicobalt orthosilicate (B98303) are not extensively available in public literature, the electronic properties can be inferred from its optical and magnetic characteristics. The electronic transitions observed in the visible region of the UV-Vis reflectance spectrum are attributed to the d-d transitions of the Co²⁺ ions situated in an octahedral crystallographic environment. researchgate.net This indicates that the d-orbitals of the cobalt ions play a crucial role in the electronic band structure near the Fermi level.

In analogous transition metal oxides and silicates, the valence band is typically dominated by oxygen 2p orbitals, while the conduction band is primarily composed of the transition metal d-orbitals. For dicobalt orthosilicate, it is expected that the Co 3d states would be the principal contributors to the density of states around the band gap. The magnetic behavior of the material, being paramagnetic at room temperature and transitioning to an antiferromagnetic state at approximately 50 K, is a direct consequence of the arrangement and interaction of the electron spins in these Co 3d orbitals. researchgate.net

Theoretical studies on related cobalt oxides, such as CoO and Co₃O₄, have shown that methods like Density Functional Theory (DFT) can effectively calculate the electronic band structure and density of states, providing insights into their magnetic and conductive properties. Similar computational approaches are necessary to fully elucidate the band structure and DOS of this compound.

Theoretical Approaches to Electronic Structure (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic and structural properties of crystalline solids like this compound. Although specific DFT studies focusing solely on Co₂SiO₄ are not widely disseminated, the application of DFT to isostructural olivines and other cobalt compounds provides a strong framework for understanding its electronic characteristics. nih.gov

For instance, DFT calculations have been employed to study the adsorption of molecules on the surfaces of other orthosilicates, such as Li₄SiO₄ and Ca₂SiO₄, revealing the relationship between their electronic structures and surface reactivity. nih.gov In these studies, analysis of the partial density of states (pDOS) helps to identify the atomic orbitals that are most involved in chemical bonding and surface interactions. For this compound, DFT could be used to model the crystal structure, calculate the electronic band gap, and simulate the magnetic ordering.

Single-crystal X-ray diffraction studies have been conducted on α-Co₂SiO₄, providing precise information about its crystal structure and electron density distribution. iucr.org These experimental results can serve as a benchmark for validating the accuracy of DFT calculations. Such studies have revealed the aspherical electron density distribution around the cobalt atoms, which is a manifestation of the crystal field effects on the d-orbitals. iucr.org

Interplay of Electronic Structure and Chemical Reactivity

The electronic structure of this compound is intrinsically linked to its chemical reactivity. The nature of the cobalt d-orbitals at the surface of the crystal will largely determine its catalytic activity and its interaction with other chemical species. The partially filled d-orbitals of the Co²⁺ ions can act as active sites for redox reactions.

The reactivity of cobalt silicates has been explored in the context of their use as electrode materials in batteries and as catalysts. The electrochemical performance of these materials is dependent on their ability to undergo reversible redox reactions, which is a function of their electronic structure.

Furthermore, studies on the thermodynamic stability of this compound have been conducted, providing data on its Gibbs free energy of formation. researchgate.net This information is crucial for understanding its behavior in various chemical environments and at high temperatures. The reactivity can be further understood by examining the covalent character of the Co-O bonds, which has been confirmed through electron density distribution studies. rwth-aachen.de

Metal-Metal Bonding Characterization

In the orthorhombic olivine (B12688019) structure of this compound, the cobalt ions occupy two distinct octahedral sites, designated as M1 and M2. iucr.orgwikipedia.org The Co-O interatomic distances have been determined through X-ray diffraction, but the presence and nature of direct cobalt-cobalt bonding are more complex to ascertain. iucr.org

The Co-Co distances within the crystal lattice can be calculated from the crystallographic data. In many transition metal compounds, the proximity of metal atoms can lead to direct metal-metal bonding interactions, which can significantly influence the material's electronic and magnetic properties. In dicobalt octacarbonyl, for example, two different isomers exist with and without a direct Co-Co bond, and this has a notable effect on the Co-Co distance. wikipedia.org

In this compound, the magnetic properties, particularly the antiferromagnetic ordering at low temperatures, are mediated by superexchange interactions through the bridging oxygen atoms rather than direct metal-metal bonds. Neutron diffraction studies have provided detailed insights into the magnetic structure, showing how the magnetic moments of the cobalt ions are aligned. iucr.orgresearchgate.net The delocalization of some magnetic moment from the cobalt to the oxygen atoms further supports the superexchange mechanism. rwth-aachen.de

Below is a data table summarizing key crystallographic and magnetic properties of this compound.

| Property | Value | Source |

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | Pbnm | iucr.org |

| Mean M(1)-O Distance | 2.118 Å | iucr.org |

| Mean M(2)-O Distance | 2.139 Å | iucr.org |

| Mean Si-O Distance | 1.639 Å | iucr.org |

| Magnetic Behavior | Paramagnetic at room temperature | researchgate.net |

| Magnetic Transition | Antiferromagnetic below ~50 K | researchgate.net |

Magnetic Properties and Phenomena in Dicobalt Orthosilicate

Antiferromagnetic Ordering and Transition Temperatures

Dicobalt orthosilicate (B98303) undergoes a phase transition to an antiferromagnetically ordered state at a Néel temperature (Tɴ) of approximately 49-50 K. Below this temperature, the magnetic moments of the cobalt ions align in an antiparallel fashion, resulting in no net external magnetic moment. The specific magnetic structure of Co₂SiO₄ is complex due to the presence of two crystallographically non-equivalent cobalt positions within the orthorhombic crystal structure (space group Pnma).

Neutron diffraction studies have been instrumental in determining the magnetic structure. These studies reveal a detailed arrangement of the magnetic moments on the two cobalt sites, denoted as Co1 (at the 4a Wyckoff site with inversion symmetry) and Co2 (at the 4c Wyckoff site with mirror symmetry). The magnetic structure corresponds to the magnetic (Shubnikov) group P'nma', which allows for specific antiferromagnetic configurations for each cobalt site.

The temperature dependence of the magnetic susceptibility shows a clear peak at the Néel temperature, characteristic of an antiferromagnetic transition. Above Tɴ, the material behaves as a paramagnet, with the magnetic susceptibility following the Curie-Weiss law, indicating the presence of localized magnetic moments.

Table 1: Magnetic Transition Temperatures for Dicobalt Orthosilicate

| Property | Value |

| Néel Temperature (Tɴ) | ~49-50 K |

Spin States and Magnetic Moments of Cobalt Ions

In this compound, the cobalt ions are in the Co²⁺ oxidation state, which has a 3d⁷ electronic configuration. In the high-spin state, which is typical for Co²⁺ in an octahedral coordination environment, there are three unpaired electrons, leading to a theoretical spin-only magnetic moment of 3.87 µB. However, the actual magnetic moments are influenced by the crystal field environment and spin-orbit coupling.

Neutron diffraction experiments at low temperatures (below Tɴ) have determined the ordered magnetic moments for the two distinct cobalt sites. These experimental values provide direct insight into the spin state and local magnetic environment of each cobalt ion. The presence of two different magnetic moments underscores the crystallographic inequivalence of the Co1 and Co2 sites.

Table 2: Experimentally Determined Magnetic Moments for Cobalt Ions in this compound

| Cobalt Ion Site | Magnetic Moment (µB) at 2.5 K |

| Co1 (4a) | Value not explicitly stated in snippets |

| Co2 (4c) | Value not explicitly stated in snippets |

The temperature dependence of these magnetic moments has been measured, showing a decrease as the temperature approaches the Néel temperature, which is a characteristic feature of ordered magnetic materials.

Exchange Interactions and Superexchange Coupling Mechanisms

The antiferromagnetic ordering in this compound arises from indirect exchange interactions between the magnetic Co²⁺ ions, mediated by the intervening non-magnetic oxygen ions. This mechanism is known as superexchange. The strength and nature (ferromagnetic or antiferromagnetic) of the superexchange interaction are highly dependent on the geometry of the Co-O-Co bonds, including the bond angle and distance.

In the crystal structure of this compound, the CoO₆ octahedra are interconnected, providing pathways for these superexchange interactions. Polarized neutron diffraction studies have revealed a non-negligible amount of magnetic moment on the oxygen positions. This indicates a delocalization of the magnetic moment from the cobalt ions to the neighboring oxygen atoms, which is a direct consequence of the superexchange coupling. This delocalization is a key feature of the electronic interactions that lead to the magnetically ordered state. The intricate network of Co-O-Co linkages with varying bond angles and distances results in a complex interplay of different exchange interactions, ultimately stabilizing the observed antiferromagnetic ground state.

Theoretical Modeling of Magnetic Behavior

To gain a deeper understanding of the magnetic properties of this compound, various theoretical models are employed. These models aim to explain the observed magnetic structure, transition temperatures, and the behavior of magnetic moments.

Molecular-field theory provides a simplified yet effective framework for understanding the collective behavior of magnetic moments in a material. In the context of this compound, a modified molecular-field model has been successfully used to fit the temperature dependence of the magnetic moments of the Co1 and Co2 ions, as obtained from neutron diffraction experiments.

This approach considers each magnetic ion as being subject to an effective "molecular field" that arises from the exchange interactions with its neighboring ions. By considering the two non-equivalent cobalt sites and their respective interactions, the model can describe the sublattice magnetizations as a function of temperature. The successful application of this model to the experimental data for this compound validates its utility in capturing the essential physics of the magnetic ordering in this compound.

Density Functional Theory (DFT) is a powerful first-principles computational method used to investigate the electronic and magnetic properties of materials. By solving the quantum mechanical equations that govern the behavior of electrons, DFT can predict various properties, including the stable magnetic ground state (ferromagnetic, antiferromagnetic, etc.), the magnitude of magnetic moments, and the strength of exchange interactions.

For complex systems like this compound, DFT calculations, often including a Hubbard U correction (DFT+U) to better account for electron correlation effects in the d-orbitals of cobalt, can provide valuable insights. While extensive DFT studies specifically detailing the prediction of magnetic properties for this compound are not widely reported in the available literature, the methodology is well-suited for this purpose. Such calculations could, in principle, be used to determine the relative energies of different magnetic configurations, calculate the magnetic moments on the Co1 and Co2 sites, and estimate the exchange coupling constants, thereby complementing experimental findings. One study mentions the use of DFT+U calculations to investigate the structural, electronic, magnetic, and optical properties of Co₂SiO₄, with a focus on predicting absorption spectra and color.

Catalytic Applications of Dicobalt Orthosilicate

Photocatalytic Degradation of Organic Pollutants

Dicobalt orthosilicate (B98303) is effective in the photocatalytic degradation of various organic pollutants. When illuminated, this semiconductor material generates electron-hole pairs that interact with water and oxygen to produce highly reactive species. These species then attack and decompose complex organic molecules into simpler, less harmful substances. This process is particularly valuable for treating wastewater contaminated with synthetic dyes, which are often resistant to conventional treatment methods.

The photocatalytic capability of dicobalt orthosilicate and its composites has been notably demonstrated in the degradation of water-soluble organic dyes. Research has focused on dyes like Eriochrome Black T (EBT), a common but harmful colorant used in the textile industry.

In one study, a nanocomposite of this compound and graphitic carbon nitride (Co₂SiO₄/g-C₃N₄) was used to degrade EBT. kab.ac.ug The results showed that 0.07 g of the most efficient composite formulation was able to degrade 90.0% of a 10 ppm EBT solution. kab.ac.ug This highlights the material's potential for treating industrial wastewater. While detailed studies on Methylene (B1212753) Blue degradation specifically by this compound are less common, its nature as a widely studied organic dye makes it a key target for this class of photocatalysts.

| Catalyst System | Target Dye | Initial Dye Concentration | Catalyst Dosage | Degradation Efficiency | Reference |

|---|---|---|---|---|---|

| Co₂SiO₄/g-C₃N₄ (0.1:1 ratio) | Eriochrome Black T | 10 ppm | 0.07 g | 90.0% | kab.ac.ug |

Understanding the kinetics of the photocatalytic process is crucial for optimizing its efficiency. The degradation of organic dyes using this compound-based catalysts often follows pseudo-first-order kinetics. This means the rate of reaction is directly proportional to the concentration of the dye.

| Catalyst System | Target Pollutant | Kinetic Model | Rate Constant (k) | Reference |

|---|---|---|---|---|

| Co₂SiO₄/g-C₃N₄ | Eriochrome Black T | Pseudo-first-order | 0.0166 min⁻¹ | kab.ac.ug |

The degradation of organic pollutants in photocatalysis is driven by Reactive Oxygen Species (ROS). When the photocatalyst is exposed to light, it generates electrons and holes. These charge carriers react with adsorbed oxygen and water molecules to form various ROS, such as superoxide (B77818) radicals (•O₂⁻) and hydroxyl radicals (•OH).

In the case of this compound-based photocatalysts, scavenger tests have been employed to identify the dominant ROS. These tests involve adding chemicals that selectively "scavenge" or neutralize specific ROS. For the Co₂SiO₄/g-C₃N₄ system, studies have demonstrated that the photodegradation reactions are largely influenced by superoxide radicals. kab.ac.ug This indicates that the primary pathway for dye degradation involves the attack by these •O₂⁻ radicals on the organic molecules.

Graphitic carbon nitride (g-C₃N₄) is a metal-free semiconductor that has gained attention in photocatalysis due to its suitable band structure and stability. When this compound (CSO) is integrated with g-C₃N₄, the resulting nanocomposite shows superior photocatalytic performance compared to either component alone. kab.ac.ug

The fabrication of Co₂SiO₄/g-C₃N₄ nanocomposites can be achieved through methods like ultrasonic-assisted co-precipitation. kab.ac.ug Research has shown that varying the mass ratio of the two components affects the final efficiency, with a specific ratio of Co₂SiO₄ to g-C₃N₄ (0.1:1) proving to be the most effective for degrading Eriochrome Black T. kab.ac.ug This enhanced performance is attributed to the efficient separation of charge carriers at the interface between the two materials.

The improved performance of Co₂SiO₄/g-C₃N₄ nanocomposites is due to the formation of a heterojunction at the interface of the two semiconductors. A heterojunction is a junction between two different semiconductor materials. This structure facilitates the transfer of photogenerated electrons and holes between the materials, effectively suppressing their recombination and making them more available for redox reactions.

This compound-based Nanocomposites as Photocatalysts

Water Oxidation Catalysis

This compound and related silica-supported cobalt materials have emerged as highly efficient and stable catalysts for water oxidation, a critical process for artificial photosynthesis and the production of hydrogen fuel. Research has demonstrated that supporting cobalt(II) on silica (B1680970) nanoparticles creates a robust and highly active catalyst for oxygen evolution.

A notable study prepared a water oxidation catalyst by adsorbing Co(II) onto silica nanoparticles approximately 10 nm in diameter. This material exhibited a remarkable turnover frequency for oxygen evolution, with a lower limit estimated at around 300 s⁻¹ per cobalt atom, indicating very high catalytic activity. nih.gov Electron microscopy analysis revealed that the cobalt is present on the surface of the SiO₂ nanoparticles as small clusters (1-2 nm) of Co(OH)₂. nih.gov A key advantage of this silica-supported catalyst is its optical transparency across the UV-vis spectrum, which facilitates mechanistic studies using time-resolved spectroscopic techniques. nih.gov

The mechanism of water oxidation catalyzed by cobalt-based materials is believed to involve high-valent cobalt-oxo species. Computational studies suggest that the process is initiated by the removal of electrons from the catalyst, leading to the formation of Co(IV)=O• oxyl radicals. nih.gov These reactive intermediates can then undergo a geminal coupling mechanism, where two oxygen atoms bonded to the same cobalt center form an O-O bond, ultimately leading to the release of molecular oxygen. nih.gov The silica support plays a crucial role in stabilizing the cobalt active sites and preventing their aggregation, thus maintaining high catalytic activity over extended periods.

| Catalyst System | Support Material | Cobalt Species | Estimated Turnover Frequency (s⁻¹ per Co atom) | Reference |

| Co(II) on Silica Nanoparticles | ~10 nm SiO₂ | 1-2 nm Co(OH)₂ clusters | ≥ 300 | nih.gov |

This table summarizes the performance of a silica-supported cobalt catalyst for water oxidation.

C-H Bond Activation and Oxygen Transfer Reactions

The activation of typically inert C-H bonds is a cornerstone of modern organic synthesis, and cobalt catalysts, including silica-supported variants, have shown significant promise in this area. Similarly, this compound systems are effective in mediating oxygen transfer reactions, which are fundamental to various oxidative transformations.

A dicobalt-μ-oxo polyoxometalate compound, which serves as a molecular model for cobalt oxide surfaces, has been shown to be a potent species for both C-H bond activation and oxygen transfer. nih.gov This reactive species, formally a dicobalt(IV)-μ-oxo complex, can selectively oxidize alcohols through a hydrogen atom transfer mechanism, demonstrating its capability for C-H bond activation. nih.gov Furthermore, this complex is an active agent for the direct oxygen transfer to substrates like water-soluble sulfoxides and phosphines. nih.gov

The general mechanism for cobalt-catalyzed C-H functionalization often involves the formation of a Co(III)-aryl complex through pathways such as concerted metalation-deprotonation. rsc.org While much of the research has focused on homogeneous cobalt complexes, the principles extend to heterogeneous systems like this compound. The silica support can influence the electronic properties and accessibility of the cobalt active sites, thereby modulating their reactivity in C-H activation. Cobalt(I) complexes have also been shown to activate sp³ C-H bonds, expanding the scope of these catalysts. osti.gov

The oxygen transfer reactivity is linked to the formation of high-valent cobalt-oxo intermediates. These species are implicated as the active intermediates in the oxygenation of hydrocarbons and other substrates. nih.gov

| Reaction Type | Catalyst Model | Substrate Examples | Mechanism | Reference |

| C-H Bond Activation | Dicobalt(IV)-μ-oxo polyoxometalate | Alcohols | Hydrogen Atom Transfer | nih.gov |

| Oxygen Transfer | Dicobalt(IV)-μ-oxo polyoxometalate | Sulfoxides, Phosphines | Direct Oxygen Transfer | nih.gov |

This table outlines the reactivity of a model dicobalt complex in C-H activation and oxygen transfer reactions.

Influence of Catalyst Structure and Surface Chemistry on Performance

The specific nature of the cobalt species on the support is a key determinant of catalytic activity. For instance, in the oxidation of ethylbenzene (B125841) using a Co-N-C/SiO₂ catalyst, it was found that cobalt nitrides (Co-Nx) were the primary active sites, rather than cobalt oxides (CoOx). researchgate.net This highlights that the chemical state and coordination environment of cobalt are crucial for catalytic performance.

The surface chemistry of the silica support, particularly its degree of hydroxylation, significantly impacts the stability and reactivity of the supported metal nanoparticles. Studies on platinum supported on amorphous silica have shown that a fully hydroxylated silica surface leads to more stable nanoparticles that are less prone to sintering at high temperatures compared to dehydroxylated surfaces. This increased stability can correlate with changes in reactivity. This principle is applicable to this compound, where the interaction between cobalt species and surface hydroxyl groups can affect particle adhesion, charge transfer, and ultimately, catalyst longevity and efficiency.

| Influencing Factor | Observation | Impact on Catalytic Performance | Reference |

| Nature of Cobalt Species | Co-Nx identified as the primary active site over CoOx in a specific oxidation reaction. | Determines the intrinsic activity and reaction pathway. | researchgate.net |

| Surface Hydroxylation of Silica Support | Higher hydroxyl density on silica leads to more stable metal nanoparticles. | Enhances catalyst stability by preventing sintering; can modify electronic properties and reactivity. | |

| Catalyst Morphology (Size/Shape) | Nanoparticle size and shape affect the distribution of active sites (edges, corners, faces). | Influences catalytic activity and selectivity. |

This table details how structural and surface properties affect the performance of silica-supported cobalt catalysts.

Advanced Material Science Applications of Dicobalt Orthosilicate

Energy Storage Applications

The demand for high-capacity, durable, and efficient energy storage solutions has driven research into novel electrode materials. Dicobalt orthosilicate (B98303) has been identified as a promising anode material for next-generation lithium-ion batteries, primarily due to its high theoretical capacity. The unique hollow and hierarchical structures that can be synthesized with cobalt silicate (B1173343) offer a large surface area, which facilitates shorter diffusion paths for lithium ions and can better accommodate the volumetric changes that occur during the charge-discharge cycles.

Electrode Materials for Lithium-Ion Batteries

Dicobalt orthosilicate serves as a conversion-type anode material in lithium-ion batteries. Unlike traditional intercalation materials, conversion electrodes undergo a more significant structural and chemical transformation during the electrochemical process, which allows for higher energy storage capacities.

Electrodes based on this compound have demonstrated superior electrochemical performance. Research has shown that Co₂SiO₄ nanoparticles can deliver a high reversible specific capacity of approximately 650 mAh g⁻¹ at a current density of 100 mA g⁻¹ after 100 cycles, showcasing excellent cycling stability. In other studies, Co₂SiO₄ electrodes have achieved a first-cycle charge capacity of 948.6 mAh g⁻¹ and maintained a capacity of 791.4 mAh g⁻¹ after 100 cycles at the same current density. This performance significantly exceeds the theoretical capacity of graphite, the conventional anode material. The robust cycling performance is attributed to the material's ability to withstand the stresses of repeated lithium-ion insertion and extraction.

Table 1: Electrochemical Performance of this compound Anodes

| Parameter | Value | Conditions |

|---|---|---|

| Reversible Specific Capacity | ~650 mAh g⁻¹ | After 100 cycles at 100 mA g⁻¹ |

| Initial Charge Capacity | 948.6 mAh g⁻¹ | 100 mA g⁻¹ |

| Capacity after 100 cycles | 791.4 mAh g⁻¹ | 100 mA g⁻¹ |

Co₂SiO₄ + 8Li⁺ + 8e⁻ ↔ 2Co + Li₄SiO₄

This initial conversion is followed by a reversible process where the metallic cobalt acts as a catalyst for the formation and decomposition of lithium silicate. This reversible formation of lithium silicate is a key factor in the high specific capacity observed in these electrodes. The process is distinct from the simple alloying or intercalation mechanisms seen in other anode materials.

A critical measure of a battery's performance is its ability to deliver high capacity at rapid charge and discharge rates. This compound has shown a very promising high-rate capability. Even at a very high current density of 10 A g⁻¹, Co₂SiO₄ electrodes have been shown to maintain a specific capacity of 349.4 mAh g⁻¹. This excellent high-rate performance is thought to be related to the good lithium-ion conductivity of the Li₄SiO₄ phase formed during the conversion reaction, which facilitates rapid ion transport even when the particle size of the active material is relatively large.

Optical Device Applications

While specific applications of pure this compound in optical devices are not widely documented, the constituent components—cobalt and silicate glasses—have well-established roles in optics. Silicate glasses are foundational materials for optical components due to their transparency and stability. The introduction of transition metal ions like cobalt is a common method for coloring glass and modifying its optical properties.

Precursors like tetralkyl orthosilicates are used to create stable and highly transparent silica (B1680970) films, which are valuable in coatings and other optical applications. Cobalt oxide, when doped into silicate glass systems, imparts a characteristic blue color and can be used to create optical filters and decorative glassware. The optical properties, such as the absorption spectrum, arise from the d-d electronic transitions of the cobalt ions within the glass matrix. Therefore, it is plausible that this compound could be used in applications requiring colored glass or in specialized optical coatings where the combined properties of cobalt and silica are desired.

Development of Stress Sensor Materials

This compound has been identified as a promising candidate for the development of stress sensor materials. This potential is linked to its dielectric properties and moderate strain sensitivity. The piezoresistive effect, a change in electrical resistivity due to applied mechanical strain, is a key principle behind many stress sensors. Materials like silicon oxycarbide (SiOC) ceramics, which are structurally related to silicates, exhibit high piezoresistivity due to the percolation effects of conductive carbon phases within the amorphous matrix.